(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[6-[3-(naphthalene-1-carbonyl)indol-1-yl]hexoxy]oxane-2-carboxylic acid
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[6-[3-(naphthalene-1-carbonyl)indol-1-yl]hexoxy]oxane-2-carboxylic acid
JWH 019 is a cannabimimetic indole that shows a high-affinity for both the central cannabinoid (CB1) (Ki = 9.8 nM) and the peripheral cannabinoid (CB2) (Ki = 5.6 nM) receptors. JWH 019 N-(6-hydroxyhexyl) β-D-Glucuronide is an expected major urinary metabolite of JWH 019, based on the metabolism of similar cannabimimetics. The physiological and toxicological properties of this compound have not been tested. This product is intended for forensic and research applications.
Brand Name:
Vulcanchem
CAS No.:
1630023-00-5
VCID:
VC0143308
InChI:
InChI=1S/C31H33NO8/c33-25(22-14-9-11-19-10-3-4-12-20(19)22)23-18-32(24-15-6-5-13-21(23)24)16-7-1-2-8-17-39-31-28(36)26(34)27(35)29(40-31)30(37)38/h3-6,9-15,18,26-29,31,34-36H,1-2,7-8,16-17H2,(H,37,38)/t26-,27-,28+,29-,31+/m0/s1
SMILES:
C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CN(C4=CC=CC=C43)CCCCCCOC5C(C(C(C(O5)C(=O)O)O)O)O
Molecular Formula:
C31H33NO8
Molecular Weight:
547.6
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[6-[3-(naphthalene-1-carbonyl)indol-1-yl]hexoxy]oxane-2-carboxylic acid
CAS No.: 1630023-00-5
Cat. No.: VC0143308
Molecular Formula: C31H33NO8
Molecular Weight: 547.6
* For research use only. Not for human or veterinary use.
Specification
| Description | JWH 019 is a cannabimimetic indole that shows a high-affinity for both the central cannabinoid (CB1) (Ki = 9.8 nM) and the peripheral cannabinoid (CB2) (Ki = 5.6 nM) receptors. JWH 019 N-(6-hydroxyhexyl) β-D-Glucuronide is an expected major urinary metabolite of JWH 019, based on the metabolism of similar cannabimimetics. The physiological and toxicological properties of this compound have not been tested. This product is intended for forensic and research applications. |
|---|---|
| CAS No. | 1630023-00-5 |
| Molecular Formula | C31H33NO8 |
| Molecular Weight | 547.6 |
| IUPAC Name | (2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[6-[3-(naphthalene-1-carbonyl)indol-1-yl]hexoxy]oxane-2-carboxylic acid |
| Standard InChI | InChI=1S/C31H33NO8/c33-25(22-14-9-11-19-10-3-4-12-20(19)22)23-18-32(24-15-6-5-13-21(23)24)16-7-1-2-8-17-39-31-28(36)26(34)27(35)29(40-31)30(37)38/h3-6,9-15,18,26-29,31,34-36H,1-2,7-8,16-17H2,(H,37,38)/t26-,27-,28+,29-,31+/m0/s1 |
| Standard InChI Key | AWPUOPYMUOPGIN-NXRHVYQJSA-N |
| SMILES | C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CN(C4=CC=CC=C43)CCCCCCOC5C(C(C(C(O5)C(=O)O)O)O)O |
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